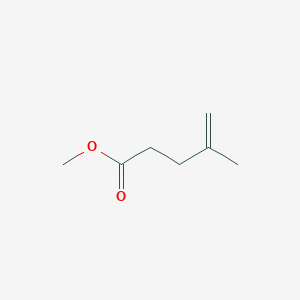

4-Pentenoic acid, 4-methyl-, methyl ester

Description

BenchChem offers high-quality 4-Pentenoic acid, 4-methyl-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentenoic acid, 4-methyl-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h1,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGLSKYONBFMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338524 | |

| Record name | 4-Pentenoic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2258-59-5 | |

| Record name | 4-Pentenoic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 4-methyl-4-pentenoate (CAS 16422-68-3)

This guide provides an in-depth technical analysis of Methyl 4-methyl-4-pentenoate (CAS 16422-68-3) , a specialized unsaturated ester used as a versatile building block in organic synthesis, particularly for terpenoids, fragrances, and polymer functionalization.

Executive Summary

Methyl 4-methyl-4-pentenoate is a

This guide synthesizes physicochemical data, safety protocols, and validated synthetic methodologies to support researchers in the safe and efficient utilization of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | Methyl 4-methyl-4-pentenoate |

| CAS Number | 16422-68-3 |

| Molecular Formula | C |

| Molecular Weight | 128.17 g/mol |

| Structure | MeOOC-CH |

| Boiling Point | 149 °C (at 760 mmHg) |

| Refractive Index | |

| Density | ~0.90 g/mL (Estimated based on analogs) |

| Appearance | Colorless, clear liquid |

| Solubility | Soluble in organic solvents (Et |

Hazard Identification & Safety Framework

Note: While specific GHS data for this exact CAS is often aggregated with general unsaturated esters, the following safety framework is derived from structural analogs (Methyl 4-pentenoate) and standard ester protocols.

GHS Classification

-

Flammable Liquids: Category 3 (H226)[1]

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Critical Safety Protocols

-

Fire Hazard: The compound has a flash point likely near 30-40°C (estimated). Ground all equipment to prevent static discharge. Use spark-proof tools.

-

Peroxide Formation: As an alkene, autoxidation can occur upon prolonged storage. Test for peroxides before distillation.

-

Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

Emergency Response Workflow

Figure 1: Emergency response decision tree for Methyl 4-methyl-4-pentenoate exposure.

Synthetic Utility & Applications

Primary Synthesis: Johnson-Claisen Rearrangement

The most robust method for synthesizing Methyl 4-methyl-4-pentenoate is the Johnson-Claisen rearrangement . This reaction utilizes 2-methyl-2-propen-1-ol (methallyl alcohol) and trimethyl orthoacetate.

Why this route?

-

Atom Economy: High transfer of carbon atoms into the final skeleton.

-

Thermodynamic Control: The [3,3]-sigmatropic rearrangement is irreversible and drives the reaction to completion.

-

Scalability: Can be performed on multi-gram to kilogram scales.

Protocol: Synthesis from Methallyl Alcohol

Reagents:

-

Methallyl alcohol (2-methyl-2-propen-1-ol) [1.0 eq]

-

Trimethyl orthoacetate [1.5 - 2.0 eq]

-

Propionic acid [0.05 eq] (Catalyst)

-

Solvent: Toluene or Xylene (optional, neat reaction preferred for temperature control)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a distillation head (Dean-Stark trap is not suitable as methanol must be removed continuously) and a thermometer.

-

Mixing: Combine methallyl alcohol, trimethyl orthoacetate, and catalytic propionic acid.

-

Heating: Heat the mixture to ~100-110°C.

-

Methanol Removal: As the reaction proceeds, methanol is generated.[2] Continuously distill off the methanol to drive the equilibrium toward the ketene acetal intermediate and subsequent rearrangement.

-

Temperature Ramp: Once methanol evolution ceases (approx. 2-4 hours), raise the temperature to 140°C to ensure complete rearrangement.

-

Purification:

-

Cool the reaction mixture.

-

Perform fractional distillation under reduced pressure.

-

Collect the fraction boiling at 149°C (atmospheric) or corresponding vacuum boiling point (e.g., ~55°C at 15 mmHg).

-

Reaction Mechanism Visualization

Figure 2: Johnson-Claisen rearrangement pathway for the synthesis of CAS 16422-68-3.

Applications in Drug Development & Research

Terpenoid Synthesis

Methyl 4-methyl-4-pentenoate serves as a "isoprene unit" equivalent. The terminal ester allows for further chain elongation (e.g., via Grignard addition or reduction to an aldehyde), while the 1,1-disubstituted alkene is resistant to many mild oxidation conditions, allowing selective functionalization of the ester terminus.

Polymerization Monomer

In polymer chemistry, this compound acts as a functional monomer. The terminal double bond can undergo:

-

Radical Polymerization: Copolymerization with acrylates to introduce ester side chains.

-

Ring-Closing Metathesis (RCM): Used to form macrocycles when reacted with other terminal alkenes.

Storage & Stability

-

Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).

-

Shelf Life: 12-18 months if sealed properly.

-

Incompatibility: Avoid strong oxidizing agents (e.g., KMnO

, peroxides) and strong acids/bases which can hydrolyze the ester.

References

-

Preparation via Rearrangement

- Title: Thermal rearrangement of methyl cis-2-alkylcyclopropanecarboxyl

- Source: Canadian Journal of Chemistry.

- Note: Confirms boiling point (149°C) and synthesis via rearrangement.

-

General Synthesis (Johnson-Claisen)

- Title: Orthoester Claisen Rearrangement.

- Source: Organic Reactions (Wiley).

- Context: Standard protocol for converting allylic alcohols to -unsatur

-

Safety Analog (Methyl 4-pentenoate)

Sources

Molecular structure and reactivity of methyl 4-methylpent-4-enoate

An In-Depth Technical Guide to the Molecular Structure and Reactivity of Methyl 4-Methylpent-4-enoate

Introduction

Methyl 4-methylpent-4-enoate is a γ,δ-unsaturated ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a terminal alkene and a methyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of its molecular structure, spectroscopic signature, and chemical reactivity. We will explore key synthetic transformations, providing detailed experimental protocols and the underlying mechanistic principles that govern them. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this versatile reagent.

Molecular Structure and Physicochemical Properties

Methyl 4-methylpent-4-enoate, with the chemical formula C₇H₁₂O₂, features a five-carbon chain with a methyl ester at the C1 position and a gem-dimethyl substituted double bond at the C4-C5 position. The presence of the terminal double bond and the ester functionality are the primary determinants of its chemical behavior. The ethyl ester analogue, ethyl 4-methylpent-4-enoate, shares nearly identical reactivity and its properties are often cited for comparison.[1]

Key Structural Features:

-

Ester Group: The methyl ester group is susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification.[2]

-

Terminal Alkene: The exocyclic double bond is electron-rich, making it a prime site for electrophilic addition reactions.[3] The gem-dimethyl substitution provides some steric hindrance and influences the regioselectivity of certain additions.

-

α-Carbons: The protons on the carbon adjacent to the carbonyl (C2) are weakly acidic and can be removed by a strong base to form an enolate, although this is less common than reactions at the alkene or ester carbonyl.[4]

Physicochemical Data Summary

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-methylpent-4-enoate | - |

| Molecular Formula | C₇H₁₂O₂ | - |

| Molecular Weight | 128.17 g/mol | - |

| CAS Number | 2412-80-8 (for the saturated analogue) | [5] |

| Appearance | Colorless to light yellow liquid (expected) | [1] |

| Boiling Point | 85 °C / 20 mmHg (for ethyl ester) | [1] |

| Density | 0.891 g/mL at 25 °C (for ethyl ester) | [1] |

| Refractive Index | n20/D 1.425 (for ethyl ester) |

Spectroscopic Characterization

Spectroscopic analysis provides definitive confirmation of the molecular structure of methyl 4-methylpent-4-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the most powerful tool for structural elucidation. Below are the predicted chemical shifts (δ) in ppm relative to TMS.

¹H NMR Data (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| =C(CH₃)₂ | ~1.70 | Singlet | 6H |

| -CH₂-C= | ~2.35 | Triplet | 2H |

| -CH₂-C=O | ~2.45 | Triplet | 2H |

| -O-CH₃ | ~3.67 | Singlet | 3H |

| =CH₂ | ~4.70 | Singlet (broad) | 2H |

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (ppm) |

| =C(CH₃)₂ | ~22.5 |

| -CH₂-C= | ~30.0 |

| -CH₂-C=O | ~34.0 |

| -O-CH₃ | ~51.5 |

| =CH₂ | ~110.0 |

| =C(CH₃)₂ | ~145.0 |

| C=O | ~174.0 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups.

Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1740 | Strong |

| C=C (Alkene) | ~1650 | Medium |

| C-O (Ester) | ~1170 | Strong |

| =C-H (Alkene) | ~3075 | Medium |

Protocol: Sample Preparation for NMR Analysis

This protocol ensures high-quality data by minimizing contaminants and optimizing sample conditions.[6]

-

Sample Weighing: Accurately weigh 5-15 mg of methyl 4-methylpent-4-enoate into a clean, dry vial.

-

Rationale: This amount provides an adequate signal-to-noise ratio for ¹H NMR without causing saturation issues. For ¹³C NMR, 20-50 mg may be required due to the lower natural abundance of the ¹³C isotope.[6]

-

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

-

Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[6]

-

Transfer: Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution into a clean 5 mm NMR tube.

-

Rationale: Filtering removes any particulate matter that could degrade the spectral resolution by disrupting the magnetic field homogeneity.[6]

-

-

Final Steps: Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove dust and fingerprints.

-

Rationale: A clean tube exterior is crucial for smooth spinning in the spectrometer, which is necessary for high-resolution spectra.[6]

-

Synthesis via Fischer Esterification

A reliable method for synthesizing methyl 4-methylpent-4-enoate is the Fischer esterification of its corresponding carboxylic acid, 4-methylpent-4-enoic acid.[7] This acid-catalyzed reaction with methanol produces the target ester and water.

Caption: Workflow for the synthesis of methyl 4-methylpent-4-enoate.

Protocol: Synthesis of Methyl 4-Methylpent-4-enoate

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpent-4-enoic acid (5.7 g, 50 mmol).

-

Reagent Addition: Add methanol (30 mL, excess) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (0.5 mL).

-

Rationale: Methanol serves as both the reactant and the solvent. Using it in excess drives the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle. Sulfuric acid is the catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8]

-

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating increases the reaction rate. Refluxing prevents the loss of volatile reagents and products.

-

-

Workup: Cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of cold water. Add 30 mL of diethyl ether and shake.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

-

Rationale: The water wash removes excess methanol and sulfuric acid. The sodium bicarbonate wash neutralizes any remaining acid catalyst and unreacted carboxylic acid. The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure methyl 4-methylpent-4-enoate.

-

Rationale: Distillation separates the product from any non-volatile impurities and any remaining starting materials with different boiling points.

-

Chemical Reactivity and Key Transformations

The reactivity of methyl 4-methylpent-4-enoate is dominated by its two functional groups. Reactions can often be performed selectively by choosing appropriate reagents and conditions.

Caption: Key steps in the hydroboration-oxidation of the alkene moiety.

Protocol: Hydroboration-Oxidation

-

Setup: In a flame-dried, nitrogen-purged flask, dissolve methyl 4-methylpent-4-enoate (1.28 g, 10 mmol) in 20 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Rationale: Anhydrous and inert conditions are critical as borane (BH₃) reacts with water and oxygen. THF is the preferred solvent as it forms a stable complex with borane (BH₃·THF), moderating its reactivity. [9]2. Hydroboration: Slowly add 1.0 M BH₃·THF solution (3.7 mL, 3.7 mmol) dropwise while maintaining the temperature at 0 °C. After addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Rationale: The reaction is performed at 0 °C to control the exothermic addition of borane. One mole of BH₃ reacts with three moles of the alkene. [10]3. Oxidation: Cool the mixture back to 0 °C. Slowly and sequentially add 3 M aqueous NaOH (1.5 mL) followed by 30% aqueous H₂O₂ (1.5 mL) dropwise.

-

Rationale: This step must be done slowly and at low temperature to manage the highly exothermic oxidation of the trialkylborane. The basic conditions are required for the hydroperoxide anion to act as the effective nucleophile. [11]4. Workup and Purification: Stir the mixture at room temperature for 1 hour, then extract with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alcohol by column chromatography.

-

2. Epoxidation

Epoxidation involves the conversion of the alkene to an epoxide (oxirane), a versatile three-membered ring intermediate. This is typically achieved using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-free methods. [12][13] Protocol: Epoxidation with m-CPBA

-

Setup: Dissolve methyl 4-methylpent-4-enoate (1.28 g, 10 mmol) in 30 mL of dichloromethane (DCM) in a flask and cool to 0 °C.

-

Reagent Addition: In a separate beaker, dissolve m-CPBA (~77%, 2.5 g, ~11 mmol) in 20 mL of DCM. Add this solution dropwise to the flask over 20 minutes.

-

Rationale: DCM is a common solvent for this reaction. The reaction is exothermic, so slow addition at 0 °C is necessary for control. A slight excess of the oxidizing agent ensures complete conversion of the alkene.

-

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

-

Workup: Quench the reaction by adding 10% aqueous sodium sulfite solution to destroy excess peroxide. Wash the organic layer with saturated sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by a brine wash.

-

Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield methyl 2-(2-methyl-oxiran-2-yl)ethylacetate.

B. Reactions of the Ester Functional Group

1. Acid-Catalyzed Hydrolysis

Heating the ester with a dilute acid in the presence of water reverses the Fischer esterification, yielding the parent carboxylic acid and methanol. [14] Protocol: Acid-Catalyzed Hydrolysis

-

Setup: Combine methyl 4-methylpent-4-enoate (1.28 g, 10 mmol), water (10 mL), and 6 M sulfuric acid (5 mL) in a round-bottom flask.

-

Reaction: Heat the mixture under reflux for 1-2 hours.

-

Rationale: The reaction is reversible and requires heat to proceed at a reasonable rate. Using an excess of water helps drive the equilibrium toward the hydrolysis products. [14]3. Workup: Cool the reaction mixture and extract with three 20 mL portions of diethyl ether.

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-methylpent-4-enoic acid.

Applications in Synthesis

Methyl 4-methylpent-4-enoate is a precursor for various more complex molecules. The primary alcohol formed from hydroboration-oxidation can be further oxidized to an aldehyde or carboxylic acid. The epoxide can be opened by various nucleophiles to introduce new functionalities. The bifunctional nature of the molecule makes it an attractive starting material for the synthesis of natural products and pharmaceutical intermediates where its specific carbon skeleton is required.

Conclusion

Methyl 4-methylpent-4-enoate is a structurally simple yet synthetically versatile molecule. A thorough understanding of the distinct reactivity of its alkene and ester functional groups allows for its strategic use in multistep organic synthesis. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to effectively utilize this compound in their synthetic endeavors, enabling the construction of complex molecular architectures.

References

- BenchChem. (2025). A Comparative Analysis of the Reactivity of Methyl 4-methyl-5-oxopentanoate and Its Analogs. BenchChem.

-

Paquette, L. A., & Bennett, G. D. (1998). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses, 75, 139. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-methyl-4-pentenoate. PubChem. Retrieved from [Link]

-

University of Calgary. (n.d.). Reactions of Alkenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-pentenoate. PubChem. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Methyl 4-pentenoate (FDB020052). Retrieved from [Link]

-

ChemSynthesis. (2025). 2-methyl-2-propenyl 4-methyl-4-pentenoate. Retrieved from [Link]

-

Pearson Education. (n.d.). CHAPTER 8 Reactions of Alkenes. Retrieved from [Link]

-

Roy, D., & Lebrun, A. (2004). Highly Efficient Synthesis of Terminal Alkenes from Ketones. Organic Letters, 6(18), 3087–3089. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0198403). Retrieved from [Link]

-

Ghorbani-Vaghei, R., & Jalili, H. (2018). Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions. Royal Society Open Science, 5(5), 180126. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl pent-4-enoate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Save My Exams. (2025). Reactions of Alkenes. CIE A Level Chemistry Revision Notes. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

-

LibreTexts. (2020). Hydroboration–oxidation reaction. Retrieved from [Link]

-

NIST. (n.d.). 4-Methylpentyl 4-methylpentanoate. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pentanoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). ethyl 2-methylpent-4-en-1-oate. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules, 28(6), 2795. Retrieved from [Link]

-

Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

-

Bouyahya, A., et al. (2017). Hydroboration of Methyl Esters of Fatty Acids. European Scientific Journal, 13(6). Retrieved from [Link]

-

Traylor, T. G., & Miksztal, A. R. (1987). Epoxidation of olefins by cytochrome P-450 model compounds: mechanism of oxygen atom transfer. Journal of the American Chemical Society, 109(9), 2770–2774. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylpent-4-enoic acid. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

-

LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

Sources

- 1. ETHYL 4-METHYL-4-PENTENOATE | 4911-54-0 [chemicalbook.com]

- 2. Buy Methyl 4-methylpentanoate | 2412-80-8 [smolecule.com]

- 3. pearson.com [pearson.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pentanoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Methylpent-4-enoic acid | C6H10O2 | CID 5282648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Stability and Isomerization Dynamics of γ,δ-Unsaturated Methyl Esters: A Technical Guide for Process Chemists

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and lipid-based formulations, γ,δ-unsaturated methyl esters frequently emerge as critical synthetic intermediates. However, these species are inherently metastable. The isolated nature of their carbon-carbon double bonds renders them thermodynamically inferior to their conjugated α,β-unsaturated isomers. Understanding the thermodynamic stability and isomerization dynamics of γ,δ-unsaturated esters is paramount for process chemists to prevent unwanted degradation during scale-up and to harness controlled isomerization as a powerful synthetic tool.

The Thermodynamic Landscape of Unsaturated Esters

The relative stability of unsaturated methyl esters is dictated by the extent of

Conversely, γ,δ-unsaturated esters possess an isolated double bond separated from the ester moiety by two

Table 1: Relative Thermodynamic Stability of Unsaturated Methyl Esters

| Isomer Classification | Structural Motif | Conjugation Status | Relative Free Energy ( | Primary Synthetic Method |

| γ,δ-Unsaturated | C=C–C–C–C=O | Isolated | ~ +5.0 to +7.0 kcal/mol | Johnson-Claisen Rearrangement |

| β,γ-Unsaturated | C–C=C–C–C=O | Weakly Interacting | ~ +3.0 to +5.0 kcal/mol | Enolate Trapping / Deconjugation |

| α,β-Unsaturated | C–C–C=C–C=O | Fully Conjugated | 0 kcal/mol (Reference) | Horner-Wadsworth-Emmons |

Kinetic Generation: Trapping the Metastable State

If γ,δ-unsaturated esters are thermodynamically disfavored, how are they isolated in high yields? They are typically the products of kinetically controlled, concerted reactions. The premier method for their generation is the Johnson-Claisen rearrangement[2].

By heating an allylic alcohol with trimethyl orthoacetate in the presence of a weak acid catalyst, a transient ketene acetal is formed. This intermediate undergoes a highly ordered [3,3]-sigmatropic rearrangement. Because the reaction is driven by the exergonic formation of the strong C=O double bond, the resulting γ,δ-unsaturated methyl ester is kinetically trapped despite its isolated olefin[3].

Workflow of the Johnson-Claisen rearrangement generating γ,δ-unsaturated methyl esters.

Mechanistic Pathways of Olefin Isomerization

When subjected to basic conditions or transition-metal catalysis, the kinetic trap is released, and the double bond "walks" down the alkyl chain to reach the thermodynamic sink of the α,β-position.

Base-Catalyzed Isomerization: Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) abstract an acidic allylic proton, generating a resonance-stabilized allylic carbanion[4]. Reprotonation at the distal carbon shifts the double bond. This deprotonation-reprotonation cycle continues until the extended dienolate (conjugated with the ester) is formed, which exclusively protonates at the α-position to yield the stable α,β-unsaturated ester.

Transition-Metal Catalysis:

Ruthenium (e.g., Ru(IV) complexes) and Palladium catalysts facilitate redox-neutral isomerization via

Thermodynamic energy cascade of olefin isomerization toward the α,β-unsaturated sink.

Experimental Workflows: Self-Validating Isomerization Protocol

To rigorously evaluate the stability of a γ,δ-unsaturated methyl ester or to intentionally drive its isomerization, process chemists must utilize a self-validating workflow. The following protocol employs KOtBu for forced isomerization, utilizing Process Analytical Technology (PAT) principles to ensure data integrity.

Protocol: Base-Catalyzed Forced Isomerization to α,β-Unsaturated Methyl Ester

Causality & Design: KOtBu is selected because its steric bulk prevents nucleophilic attack at the methyl ester carbonyl, avoiding unwanted transesterification or saponification. Anhydrous THF is used to suppress hydrolysis. Dodecane is included as an internal standard to continuously validate mass balance; if the ester/dodecane ratio drops, degradation (not just isomerization) is occurring.

Step-by-Step Methodology:

-

Preparation of the Reaction Matrix: In an oven-dried Schlenk flask under argon, dissolve 1.0 mmol of the γ,δ-unsaturated methyl ester in 5.0 mL of anhydrous THF.

-

Internal Standard Addition: Add 0.5 mmol of anhydrous dodecane. Take a 50 μL baseline aliquot, quench with saturated aqueous

, extract with EtOAc, and analyze via GC-FID to establish the baseline ester-to-dodecane peak area ratio. -

Catalyst Introduction: Cool the flask to 0 °C. Dropwise, add 0.1 equivalents (0.1 mmol) of a 1.0 M KOtBu solution in THF. (Note: Sub-stoichiometric base is sufficient because the thermodynamic driving force pulls the equilibrium forward).

-

Thermal Activation: Warm the reaction to 25 °C. The deprotonation of the allylic protons initiates the chain-walking mechanism.

-

Kinetic Sampling (Self-Validation): At 15, 30, 60, and 120 minutes, withdraw 50 μL aliquots. Quench immediately in

to freeze the kinetic profile. -

Analysis:

-

GC-FID: Verify that the sum of all ester isomer peak areas relative to dodecane remains constant (mass balance >98%).

-

1H NMR: Confirm the structural shift. The isolated olefinic protons of the γ,δ-ester (~5.4–5.8 ppm) will disappear, replaced by the distinct conjugated α,β-olefinic protons (~5.8 ppm for the α-proton, ~6.8–7.2 ppm for the β-proton).

-

-

Workup: Once NMR confirms >95% conversion to the α,β-isomer, quench the bulk reaction with

, extract with EtOAc, dry over

Stepwise base-catalyzed chain-walking mechanism from γ,δ to α,β unsaturation.

Implications for Drug Development and Scale-Up

For drug development professionals, the thermodynamic instability of γ,δ-unsaturated methyl esters presents both a risk and an opportunity.

-

Impurity Tracking: During API scale-up, trace amounts of transition metals from previous steps or slightly basic process water can inadvertently trigger partial isomerization. This creates a complex mixture of β,γ and α,β impurities that are notoriously difficult to separate via crystallization due to their identical molecular weights and similar physicochemical properties.

-

Formulation Stability: If a γ,δ-unsaturated ester is the final API or a critical excipient (e.g., in lipid nanoparticle formulations), accelerated stability testing must strictly monitor for olefin migration.

By understanding the conjugation energy landscape and implementing self-validating analytical controls, process chemists can ensure batch-to-batch consistency and high scientific integrity in their synthetic pipelines.

References

Sources

- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Johnson-Claisen Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Solubility Profile and Thermodynamic Behavior of Methyl 4-Methyl-4-Pentenoate in Organic Solvents: A Technical Guide

Executive Summary

Methyl 4-methyl-4-pentenoate (M4M4P) is a volatile, lipophilic ester frequently utilized as a synthetic intermediate in drug development and as a specialized flavor/fragrance metabolite. Because M4M4P is a liquid at standard temperature and pressure (STP), characterizing its "solubility" in organic solvents inherently involves defining its miscibility limits and partition coefficients. This whitepaper provides researchers and formulation scientists with an in-depth analysis of M4M4P’s physicochemical properties, its thermodynamic solvation behavior across various solvent polarities, and a rigorously self-validating experimental protocol for determining its equilibrium miscibility limits.

Physicochemical Profiling & Solvation Thermodynamics

Understanding the solubility profile of M4M4P requires a foundational analysis of its molecular structure. M4M4P (CAS: 2258-59-5)[1] has a molecular weight of 128.17 g/mol and an exact mass of 128.0837 Da[2]. The molecule is characterized by two distinct domains:

-

A Polar Headgroup: The methyl ester moiety, which acts as a hydrogen bond acceptor (Hydrogen Bond Acceptor Count = 2)[2].

-

A Non-Polar Tail: The isolated 4-methyl-4-pentenyl alkene chain, which drives hydrophobic interactions.

According to the , M4M4P exhibits a computed XLogP3 of 1.8[2]. This positive partition coefficient indicates a strong preference for lipophilic organic phases over aqueous environments. Furthermore, its boiling point of approximately 149 °C[3] underscores its volatility, a critical factor that dictates the analytical techniques required for its quantification.

Thermodynamic Mechanisms of Solvation

The solubility of M4M4P in organic solvents is governed by the Gibbs free energy of mixing (

-

In Non-Polar Solvents (e.g., Hexane, Toluene): The enthalpy of mixing (

) is near zero. Solvation is entropically driven, leading to complete miscibility via London dispersion forces aligning with the alkene tail. -

In Protic Polar Solvents (e.g., Ethanol, Methanol): The solvent's hydrogen bond donors interact favorably with the ester carbonyl oxygen. This exothermic interaction overcomes the penalty of cavity formation, resulting in high solubility or complete miscibility.

-

In Aqueous Systems: The hydrophobic effect dominates. The entropic penalty of forming a highly ordered water cage around the 4-methyl-4-pentenyl tail results in a positive

, leading to phase separation and poor aqueous solubility.

Quantitative Data: Predicted Solubility & Miscibility Profile

The table below summarizes the theoretical and observed solvation behavior of M4M4P across a spectrum of standard laboratory solvents at 298.15 K.

| Solvent Category | Specific Solvent | Dielectric Constant ( | Solubility/Miscibility Profile | Dominant Solvation Mechanism |

| Non-Polar | Hexane | 1.89 | Fully Miscible | Van der Waals interactions with the hydrophobic alkene tail. |

| Aprotic Polar | Ethyl Acetate | 6.02 | Fully Miscible | Dipole-dipole interactions with the ester core; "like dissolves like". |

| Aprotic Polar | DMSO | 46.7 | Highly Soluble | Strong dipole interactions; accommodates the polar ester group. |

| Protic Polar | Ethanol | 24.5 | Fully Miscible | Hydrogen bonding with the ester carbonyl oxygen. |

| Aqueous | Water | 80.1 | Poorly Soluble | Hydrophobic effect; high thermodynamic penalty for cavity formation. |

Experimental Methodology: Isothermal Shake-Flask & GC-MS Quantification

To empirically determine the solubility or partial miscibility limits of M4M4P in mixed organic-aqueous systems, the isothermal shake-flask method is the gold standard[4].

Causality Behind Experimental Choices (E-E-A-T)

-

Why Isothermal over Polythermal? Polythermal methods (heating and cooling) can induce solvent-mediated phase transformations or localized supersaturation[5]. Isothermal agitation guarantees true thermodynamic equilibrium.

-

Why GC-MS over HPLC-UV? M4M4P lacks a conjugated

-system, meaning it absorbs UV light very weakly (typically <210 nm). At these wavelengths, organic solvents produce massive baseline interference. Given M4M4P's volatility (BP 149 °C)[3], Gas Chromatography-Mass Spectrometry (GC-MS) provides superior specificity and signal-to-noise ratio. -

Why PTFE Filters? M4M4P is highly lipophilic. Using standard cellulose or nylon filters will result in analyte adsorption to the membrane, artificially lowering the quantified solubility. Polytetrafluoroethylene (PTFE) is chemically inert and prevents this artifact[6].

Step-by-Step Protocol (Self-Validating System)

-

Preparation of Saturated Mixtures: In a sealed, temperature-controlled glass vial, add an excess volume of M4M4P to the target organic solvent (or mixed solvent system) to ensure two distinct phases exist (liquid-liquid phase separation)[7].

-

Isothermal Equilibration: Place the vials in an orbital shaker incubator set precisely to 298.15 K (25 °C). Agitate at 150 RPM for a minimum of 72 hours. Causality: Prolonged agitation prevents localized concentration gradients and ensures the chemical potential of M4M4P is equalized across phases[8].

-

Phase Separation: Remove the vials and allow them to stand vertically for 2 hours at 298.15 K to allow macroscopic phase separation. Centrifuge the mixture at 3000

g for 15 minutes, then carefully extract the target solvent phase using a syringe. -

Filtration: Pass the extracted phase through a 0.45 µm PTFE syringe filter to remove any micro-emulsions of the undissolved M4M4P phase.

-

Self-Validation Check: To prove thermodynamic equilibrium has been reached, sample the system at 48 hours and 72 hours. If the concentration difference (

) between the two time points is -

GC-MS Quantification: Dilute the filtered aliquot in a highly miscible internal standard solution (e.g., heptane with an isotopically labeled standard). Inject into the GC-MS to quantify the saturation concentration of M4M4P.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical progression and self-validating nature of the isothermal solubility protocol.

Figure 1: Self-validating isothermal workflow for M4M4P solubility determination.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 549616, Methyl 4-methyl-4-pentenoate." PubChem,[Link][2]

-

Canadian Science Publishing. "Thermal rearrangement of methyl cis-2-alkylcyclopropanecarboxylates." Canadian Journal of Chemistry, [Link][3]

-

World Health Organization (WHO). "Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Technical Report Series, [Link][4]

-

ResearchGate Community. "Equilibrium solubility studies step by step practically." ResearchGate, [Link][7]

-

Lund University Publications. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University, [Link][8]

-

National Institutes of Health (NIH). "In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data." NIH, [Link][5]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Pentenoic acid, 4-methyl-, methyl ester | C7H12O2 | CID 549616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. who.int [who.int]

- 5. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Comparative Technical Analysis: Methyl 4-Pentenoate vs. Methyl 4-Methyl-4-Pentenoate

The following technical guide provides an in-depth comparative analysis of Methyl 4-pentenoate and its gem-disubstituted analog, Methyl 4-methyl-4-pentenoate .

A Guide to Divergent Reactivity in Alkene Esters

Executive Summary

In the design of small molecule intermediates and polymer scaffolds, the subtle structural modification between Methyl 4-pentenoate (M4P) and Methyl 4-methyl-4-pentenoate (M4M4P) dictates a massive shift in reactivity profiles. While M4P presents a classic Type I terminal olefin suitable for rapid cross-metathesis and radical functionalization, M4M4P introduces a 1,1-disubstituted (gem-dimethyl type) alkene. This substitution pattern imposes significant steric demand and alters electronic bias, shifting the molecule’s utility toward cationic polymerization and highly regioselective hydrofunctionalization.

This guide delineates the physiochemical distinctions, synthetic pathways, and mechanistic divergences necessary for selecting the correct building block for drug development and total synthesis.

Physiochemical Architecture

The introduction of the methyl group at the C4 position increases lipophilicity and alters the boiling point profile. The following data consolidates the core properties for identification and handling.

| Property | Methyl 4-pentenoate | Methyl 4-methyl-4-pentenoate |

| Structure | Linear terminal alkene | Branched 1,1-disubstituted alkene |

| CAS Number | 818-57-5 | 2258-59-5 |

| Molecular Formula | ||

| Molecular Weight | 114.14 g/mol | 128.17 g/mol |

| Boiling Point | 125–127 °C (760 mmHg) | ~135–140 °C (est.); Ethyl ester is 85°C @ 20mmHg |

| Density | 0.882 g/mL | ~0.89–0.90 g/mL (est.)[1] |

| Refractive Index ( | 1.415 | 1.425 (lit. for ethyl analog) |

| Olefin Type | Monosubstituted (Terminal) | 1,1-Disubstituted (Geminal) |

Synthetic Accessibility & Logic

While M4P is often derived from the classical malonic ester synthesis or direct esterification of 4-pentenoic acid, M4M4P requires a more sophisticated approach to install the branching pattern efficiently. The industry-standard method for constructing the M4M4P skeleton is the Johnson-Claisen Rearrangement .

The Johnson-Claisen Advantage

Direct alkylation of enolates to form M4M4P often results in mixtures or over-alkylation. The Johnson-Claisen rearrangement utilizes a [3,3]-sigmatropic shift to transfer chirality (if present) and install the alkene with perfect regiocontrol.

Mechanism:

-

Exchange: Methallyl alcohol reacts with trimethyl orthoacetate to form a mixed orthoester.

-

Elimination: Loss of methanol generates a ketene acetal intermediate.

-

Rearrangement: A concerted [3,3]-sigmatropic shift forms the C-C bond, yielding the

-unsaturated ester.

Figure 1: Mechanistic pathway for the synthesis of Methyl 4-methyl-4-pentenoate via Johnson-Claisen rearrangement.

Reactivity Profiles: The Steric Switch

The choice between these two esters is rarely arbitrary; it is dictated by the downstream chemistry required.

A. Olefin Metathesis (RCM/CM)

-

Methyl 4-pentenoate (Type I): The terminal double bond is unhindered. It initiates rapidly with Grubbs catalysts (G1, G2) and equilibrates efficiently. It is ideal for Ring-Closing Metathesis (RCM) to form macrocycles.

-

Methyl 4-methyl-4-pentenoate (Type III/IV): The gem-dimethyl substitution creates significant steric bulk. It is a slow-initiating olefin. In Cross-Metathesis (CM), it often acts as a chain terminator or requires forcing conditions (high temp, Hoveyda-Grubbs II) to react. It resists homodimerization, which can be advantageous when selective cross-coupling is desired.

B. Hydrofunctionalization (Markovnikov vs. Anti-Markovnikov)

The methyl group in M4M4P stabilizes a tertiary carbocation intermediate, drastically increasing Markovnikov selectivity during electrophilic additions.

-

Hydroformylation (Rh-catalyzed):

-

M4P: Yields a mixture of linear (n) and branched (iso) aldehydes, typically favoring linear with bulky ligands.

-

M4M4P: The steric bulk at C4 strongly disfavors metal coordination at the internal carbon, often enhancing selectivity for the terminal position (anti-Markovnikov) simply due to steric exclusion, or preventing reaction entirely depending on the catalyst pore size.

-

C. Polymerization Mechanisms

-

Radical: M4P undergoes radical polymerization (though degradative chain transfer to monomer is an issue with allylic protons). M4M4P is less prone to simple radical propagation due to steric strain.

-

Cationic: M4M4P contains an isobutylene-like motif. It is highly susceptible to cationic polymerization initiated by Lewis acids (

,

Experimental Protocols

Protocol A: Synthesis of Methyl 4-methyl-4-pentenoate (Johnson-Claisen)

Objective: Scalable preparation of M4M4P from methallyl alcohol.

Reagents:

-

Methallyl alcohol (1.0 equiv)

-

Trimethyl orthoacetate (1.5 - 2.0 equiv)

-

Propionic acid (0.05 equiv, catalyst)

-

Toluene (Solvent, optional, or run neat)

Workflow:

-

Setup: Equip a round-bottom flask with a distillation head and a thermometer. The reaction relies on the removal of methanol to drive equilibrium.

-

Charge: Add methallyl alcohol, trimethyl orthoacetate, and propionic acid.

-

Reaction: Heat the mixture to 130–140 °C.

-

Distillation: Methanol (BP 64.7 °C) will begin to distill off. Maintain heating until methanol cessation (approx. 2–4 hours). The internal temperature will rise as the low-boiler is removed.

-

Workup: Cool to room temperature. Dilute with diethyl ether, wash with 1M

(to hydrolyze any remaining orthoester) and saturated -

Purification: Dry organic layer over

. Concentrate and purify via fractional distillation under reduced pressure.-

Note: The product boiling point will be significantly higher than the starting materials.

-

Protocol B: Comparative Metathesis Screening

Objective: To determine the reactivity of the ester in a cross-metathesis coupling.

-

Substrate: 0.1 mmol of M4P or M4M4P.

-

Partner: 0.2 mmol Methyl Acrylate (electron-deficient partner).

-

Catalyst: 2.5 mol% Grubbs-Hoveyda II.

-

Solvent: DCM (0.1 M concentration).

-

Analysis: Monitor via GC-MS at T=1h and T=24h.

-

Expectation: M4P reaches >90% conversion in <1h. M4M4P will show <10% conversion or require reflux in toluene to proceed.

-

Applications in Drug Discovery

1. Conformational Locking: The gem-dimethyl group in M4M4P acts as a "Thorpe-Ingold" effector. If cyclized (e.g., via RCM), the ring formation is thermodynamically and kinetically favored compared to the M4P analog due to the pre-organization of the chain (angle compression). This is critical in synthesizing macrocyclic kinase inhibitors.

2. Metabolic Stability:

In medicinal chemistry, the C4 position of M4P is a site of potential P450 oxidation (allylic hydroxylation). Substitution with the methyl group (M4M4P) blocks this position, potentially increasing the half-life (

Figure 2: Decision tree for selecting ester scaffolds based on desired application.

References

-

Physical Properties of Methyl 4-pentenoate . PubChem. National Library of Medicine. Link

-

Johnson-Claisen Rearrangement Mechanism . Organic Chemistry Portal. Link

-

Synthesis of gamma,delta-unsaturated esters . Organic Syntheses, Coll.[2] Vol. 5, p.762 (1973). Link

-

Olefin Metathesis Catalyst Selection Guide . Sigma-Aldrich (Merck). Link

-

Methyl 4-methyl-4-pentenoate CAS 2258-59-5 Entry . ChemicalBook. Link

Sources

Natural occurrence and biosynthesis of branched unsaturated esters

The Natural Occurrence and Biosynthesis of Branched Unsaturated Esters

Executive Summary

Branched unsaturated esters represent a sophisticated class of volatile organic compounds (VOCs) that function as critical signaling nodes in chemical ecology. Structurally characterized by alkyl branching (typically methyl or ethyl groups) and olefinic unsaturation within the ester moiety, these compounds possess unique stereochemical and electronic signatures. In nature, they serve as potent insect pheromones (e.g., aggregation and sex pheromones in Coleoptera and Lepidoptera) and defining aroma components in climacteric fruits (e.g., Malus domestica).

For the drug development and biotechnology sectors, understanding the biosynthesis of these esters offers a blueprint for green chemistry manufacturing of chiral intermediates and the development of bio-rational agrochemicals (mating disruption agents). This guide dissects the dual biosynthetic origins of these compounds—amino acid catabolism versus fatty acid synthase (FAS) modification—and provides validated protocols for their isolation and analysis.

Structural Diversity and Natural Reservoirs

Branched unsaturated esters are classified based on the location of the branching and unsaturation, which dictates their biological activity and sensory properties.

| Class | Structural Feature | Natural Reservoir | Representative Compound | Biological Function |

| Tiglic Acid Esters | Beetles (Carabidae), Croton plants | Ethyl tiglate | Defensive secretion, seed dispersal signal | |

| Senecioic Acid Esters | Microorganisms, Rhizomes | Methyl senecioate | Antimicrobial metabolite, fragrance | |

| Methyl-Branched Pheromones | Long-chain, internal methyl branch + unsaturation | Moths (Lepidoptera), Flies | 14-methyl-1-octadecene esters | Sex pheromone (contact/volatile) |

| Fruit Volatiles | Short-chain, 2-methyl branched + unsaturation | Apples (Red Delicious), Melons | 2-methyl-2-butenyl acetate | Aroma impact compound (fruity/green) |

Biosynthetic Mechanisms: The Dual-Origin Pathway

The biosynthesis of branched unsaturated esters proceeds via two distinct metabolic distinct logic gates: Amino Acid Degradation (predominant in fruits and beetles) and FAS Modification (predominant in moths and specialized glandular tissues).

Pathway A: The Amino Acid Degradation Route (Isoleucine/Valine Origin)

This pathway is responsible for short-chain branched esters (C5-C10). The branching is inherited directly from the carbon skeleton of branched-chain amino acids (BCAAs).

-

Transamination: L-Isoleucine is converted to

-keto- -

Decarboxylation: The

-keto acid is decarboxylated to 2-methylbutyryl-CoA. -

Dehydrogenation (The Critical Unsaturation Step): Unlike standard

-oxidation, specific Acyl-CoA Dehydrogenases introduce a double bond at the -

Esterification: Alcohol Acyltransferase (AAT) condenses Tiglyl-CoA with an alcohol (e.g., ethanol, hexanol) to form the final ester.

Pathway B: The Fatty Acid Synthase (FAS) Modification Route

This pathway generates long-chain pheromones. Branching is introduced de novo during chain elongation.

-

Priming/Elongation: FAS utilizes Acetyl-CoA as a primer but incorporates Methylmalonyl-CoA instead of Malonyl-CoA at specific cycles to introduce methyl branches.

-

Desaturation: Membrane-bound fatty acid desaturases introduce double bonds at specific positions (e.g.,

9, -

Reduction & Acetylation: The fatty acyl-CoA is reduced to an alcohol by Fatty Acyl-CoA Reductase (FAR) and subsequently acetylated.

Visualization of Biosynthetic Logic

Caption: Divergent biosynthetic pathways for branched unsaturated esters. Left (Blue): Amino acid degradation pathway common in fruits/beetles. Right (Red): FAS-mediated pathway common in Lepidoptera.

Analytical Methodologies

The analysis of these compounds requires distinguishing between structural isomers (position of branching) and stereoisomers (E/Z geometry and R/S chirality).

Extraction Strategy: Headspace SPME

Avoid solvent extraction for highly volatile C5-C8 esters to prevent loss during concentration.

-

Fiber Selection: Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) 50/30 µm fiber is optimal for covering the polarity range of esters.

-

Equilibration: 40°C for 30 mins with agitation (500 rpm) to ensure thermodynamic equilibrium of volatiles.

Chromatographic Separation

-

Column: A standard non-polar column (DB-5ms) separates by boiling point but often fails to resolve chiral branched isomers.

-

Chiral Resolution: Use a Cyclodextrin-based column (e.g.,

-DEX 225) to separate enantiomers of 2-methylbutyl esters. -

Double Bond Localization: Standard EI-MS often causes double bond migration. Use Acetonitrile Chemical Ionization (CI) . The acetonitrile reagent ion reacts with the double bond to form a cyclic intermediate, fixing the position for MS fragmentation analysis.

Detailed Protocol: Isolation and Analysis of Tiglic Acid Esters

Objective: Isolate and quantify 2-methyl-2-butenyl esters (tiglic esters) from biological tissue (e.g., insect glands or apple peel).

Reagents:

-

Internal Standard: Propyl tiglate (synthesized or purchased, distinct from natural ethyl/methyl esters).

-

Solvent: Dichloromethane (HPLC grade).

-

Derivatizing Agent (if analyzing free acids): BSTFA + 1% TMCS.

Workflow:

-

Tissue Preparation:

-

Flash freeze 5g of tissue in liquid nitrogen.

-

Grind to a fine powder using a mortar and pestle.

-

-

Extraction:

-

Transfer powder to a 20mL glass vial with Teflon-lined cap.

-

Add 10mL Dichloromethane containing 10 µg/mL Internal Standard.

-

Sonicate for 15 minutes at 4°C (ice bath) to prevent thermal degradation or evaporation of volatiles.

-

Centrifuge at 3,000 x g for 5 mins. Recover the organic supernatant.

-

-

Concentration:

-

Concentrate the extract to 200 µL using a gentle stream of high-purity Nitrogen gas. Do not use rotary evaporation as vacuum will strip C5 esters.

-

-

GC-MS Analysis:

-

Injection: 1 µL splitless at 250°C.

-

Oven Program: 40°C (hold 3 min)

5°C/min -

MS Settings: Scan range 35-300 m/z. Look for diagnostic ions:

-

m/z 83 (Tiglyl cation, characteristic of 2-methyl-2-butenoate moiety).

-

m/z 55 (Base peak for many 2-methylbutenyl chains).

-

-

Self-Validation Check:

-

Retention Index (RI) Verification: Calculate Linear Retention Indices using an alkane ladder (C7-C30). Tiglic esters typically show an RI shift of +20-30 units compared to their saturated 2-methylbutyrate counterparts on polar columns due to

-interaction. -

Isomer Confirmation: Confirm the E-configuration (Tiglic) vs Z-configuration (Angelic) by comparing retention times; Tiglates (E) generally elute after Angelates (Z) on non-polar phases due to better packing efficiency.

References

-

Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Red Delicious and Granny Smith Apples. Journal of Agricultural and Food Chemistry. Link

-

Insect Pheromones: An Overview of Biosynthesis and Endocrine Regulation. Insect Biochemistry and Molecular Biology. Link

-

Biosynthesis of Tiglic, Ethacrylic, and 2-methylbutyric Acids in a Carabid Beetle. Journal of Chemical Ecology. Link

-

Alcohol Acyltransferases for the Biosynthesis of Esters. Applied Microbiology and Biotechnology. Link

-

Chiral Methyl-branched Pheromones. Natural Product Reports. Link

Methodological & Application

Application Note: Scalable Synthesis of Methyl 4-methyl-4-pentenoate via Johnson-Claisen Rearrangement

Strategic Overview

This application note details the synthesis of methyl 4-methyl-4-pentenoate , a versatile

While the classical Claisen rearrangement utilizes allyl vinyl ethers, the Johnson-Claisen (Orthoester Claisen) variant is selected for this protocol due to its operational superiority in a process setting:

-

In-situ Generation: It avoids the isolation of unstable vinyl ethers by generating the ketene acetal intermediate in situ from trimethyl orthoacetate.

-

Irreversibility: The reaction is driven to completion by the thermal removal of methanol, rendering the equilibrium irreversible.

-

Stereochemical Control: While the target molecule is achiral, the highly ordered chair-like transition state ensures high

-selectivity in substituted analogs, making this a robust platform methodology.

Retrosynthetic Logic

The synthesis disconnects the C3–C4 bond of the target ester. The [3,3]-sigmatropic shift dictates the use of 2-methyl-2-propen-1-ol (methallyl alcohol) and trimethyl orthoacetate as the core building blocks.

Mechanistic Pathway & Workflow Visualization

The following diagrams illustrate the molecular mechanism and the operational workflow required to ensure high conversion.

Figure 1: Reaction Mechanism & Transition State

Caption: The reaction proceeds via acid-catalyzed exchange, methanol elimination to the ketene acetal, and a concerted [3,3]-shift.

Figure 2: Experimental Workflow

Caption: Critical path involves continuous removal of methanol to drive the equilibrium forward.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | CAS No. |

| 2-Methyl-2-propen-1-ol | 72.11 | 1.0 | Substrate | 513-42-8 |

| Trimethyl orthoacetate | 120.15 | 3.0 - 4.0 | Reagent/Solvent | 1445-45-0 |

| Propionic Acid | 74.08 | 0.05 (5 mol%) | Catalyst | 79-09-4 |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 220.35 | Trace | Radical Inhibitor | 128-37-0 |

Note: Trimethyl orthoacetate is used in excess to maintain a fluid volume as methanol is removed and to drive kinetics. Unreacted orthoester can be recovered.

Equipment Setup

-

Reaction Vessel: 3-neck round bottom flask.

-

Agitation: Magnetic stir bar (egg-shaped for high viscosity) or overhead stirrer.

-

Distillation: A short-path distillation head with a thermometer is critical . Do not use a reflux condenser alone; methanol must escape the system.

-

Heating: Oil bath set to 145–150°C.

Step-by-Step Methodology

1. Reaction Initiation

-

In the reaction flask, combine 2-methyl-2-propen-1-ol (1.0 equiv) and trimethyl orthoacetate (3.0 equiv).

-

Add propionic acid (catalytic, 5 mol%).

-

Optional: Add a trace amount (<10 mg) of BHT to prevent polymerization of the sensitive allylic starting material during initial heating.

-

Equip the flask with the distillation head, thermometer, and collection flask.

2. Thermal Rearrangement (The "Driving Force")

-

Heat the oil bath to 140–150°C .

-

Monitoring: The internal temperature of the mixture will initially be near the boiling point of the orthoester (~107°C) but will rise as the reaction proceeds.

-

Methanol Removal: Observe the distillation head thermometer. It should stabilize around 64–65°C (boiling point of methanol).

-

Critical Check: If the head temperature spikes >75°C, you are distilling off the orthoester. Lower the heat slightly.

-

-

Maintain heating until methanol evolution ceases (typically 2–4 hours). The internal reaction temperature may rise to ~125°C.

3. Workup

-

Cool the reaction mixture to room temperature.

-

Acid Removal: The catalyst must be neutralized or removed before high-temperature distillation to prevent product degradation/isomerization.

-

Method A (Small Scale): Dilute with Et2O, wash with sat. NaHCO3, dry over MgSO4, and concentrate.[2]

-

Method B (Process Scale): Proceed directly to distillation if the product is stable, or add a solid base (e.g., Na2CO3) to the flask before distillation.

-

4. Purification

-

Perform fractional distillation under reduced pressure.

-

Fraction 1: Recover excess trimethyl orthoacetate (BP ~108°C at atm; lower under vacuum).

-

Fraction 2: Methyl 4-methyl-4-pentenoate (Target).

-

Boiling Point: ~126–128°C at 760 mmHg; ~55–60°C at 20 mmHg.

-

Quality Control & Characterization

Confirm the identity and purity of the product using the following parameters.

Expected NMR Data

Solvent: CDCl

| Position | Multiplicity | Integral | Assignment | |

| Vinyl (Terminal) | 4.68, 4.74 | Multiplet (s) | 2H | =CH |

| Methoxy | 3.67 | Singlet | 3H | -OCH |

| 2.45 | Triplet ( | 2H | -CH | |

| 2.31 | Triplet ( | 2H | -CH | |

| Allylic Methyl | 1.74 | Singlet | 3H | -CH |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Methanol not removed efficiently. | Ensure distillation head path is short and insulated. Increase N2 sweep. |

| Head Temp > 65°C | Distilling Orthoester. | Reduce heat input. Add a fractionating column if separation is poor. |

| Polymerization | Overheating / Radical formation. | Add BHT inhibitor. Ensure inert atmosphere (Argon/N2). |

| Low Yield | Hydrolysis of ester. | Ensure all glassware is bone-dry. Orthoesters are moisture sensitive. |

Safety & Handling (SDS Summary)

-

Methyl 4-methyl-4-pentenoate: Flammable liquid (Flash point ~29°C). Irritating to eyes and skin.[5] Store in a cool, dry place.

-

Trimethyl Orthoacetate: Flammable.[6][7] Moisture sensitive (hydrolyzes to methyl acetate and methanol).

-

Methallyl Alcohol: Toxic if swallowed or inhaled. Flammable.[6][7] Use in a fume hood.

References

-

Johnson, W. S.; Werthemann, L.; Bartlett, W. R.; Brocksom, T. J.; Li, T.; Faulkner, D. J.; Petersen, M. R. (1970).[8] "Simple Stereoselective Version of the Claisen Rearrangement Leading to Trans-Trisubstituted Olefinic Bonds. Synthesis of Squalene". Journal of the American Chemical Society, 92(3), 741–743.[8][9]

-

Organic Syntheses. (2017). "Synthesis of Allenyl Mesylate by a Johnson-Claisen Rearrangement". Org.[10][11] Synth. 2017, 94, 112-123.

-

BenchChem. (2025). "Johnson-Claisen Rearrangement with 3-Methyl-2-buten-1-ol for C-C Bond Formation".[12] Application Note.

-

PubChem. (2025).[6] "Methyl 4-pentenoate Compound Summary". National Library of Medicine.

-

Sigma-Aldrich. (2025).[3][6] "Methyl 4-pentenoate Product Specification & Safety Data".

Sources

- 1. Claisen Rearrangement (Chapter 27) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. orgsyn.org [orgsyn.org]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. CAS 818-57-5: Methyl 4-pentenoate | CymitQuimica [cymitquimica.com]

- 6. Methyl 4-pentenoate | C6H10O2 | CID 543664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl Pent-4-enoate | 818-57-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. jk-sci.com [jk-sci.com]

- 9. synarchive.com [synarchive.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Catalytic Hydrogenation Protocols for Methyl 4-methyl-4-pentenoate

Executive Summary

This technical guide details the optimized protocols for the catalytic hydrogenation of methyl 4-methyl-4-pentenoate (CAS: 2396-80-7) to methyl 4-methylpentanoate (Methyl Isocaproate, CAS: 2412-80-8).[1]

While the reduction of a terminal alkene is chemically straightforward, this specific substrate presents unique process challenges regarding volatility management and steric influence at the gem-disubstituted olefinic center. This guide provides two validated workflows:

-

Batch Hydrogenation (Standard): Ideal for gram-scale synthesis and laboratory optimization.[1]

-

Continuous Flow Hydrogenation (Advanced): Ideal for scale-up, safety, and kinetic control.[1]

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]

The Transformation

The reaction involves the saturation of the C4=C5 double bond. The substrate features a gem-dimethyl substitution pattern at the alkene, which creates a slight steric barrier compared to linear terminal alkenes but remains highly reactive under heterogeneous catalysis.[1]

| Property | Substrate: Methyl 4-methyl-4-pentenoate | Product: Methyl 4-methylpentanoate |

| Structure | ||

| MW | 128.17 g/mol | 130.19 g/mol |

| Boiling Point | ~126-128°C (Est.) | 135.1°C (760 mmHg) |

| Key Challenge | Isomerization Risk: Low H | Volatility: Product loss during solvent removal is the #1 cause of low yield. |

Mechanistic Pathway

The reaction proceeds via the Horiuti-Polanyi mechanism on the metal surface.[1]

-

Adsorption: The alkene coordinates to the Pd surface via the

-system.[1] -

Insertion: Surface hydrides insert into the C=C bond.

-

Reductive Elimination: The alkane desorbs.

Note on Stereochemistry: While the product is achiral, the addition of H

Visualization: Reaction Logic & Workflow[1][4][6]

The following diagram outlines the critical decision nodes and mechanistic flow for this protocol.

Figure 1: Strategic workflow for the hydrogenation of methyl 4-methyl-4-pentenoate, highlighting the divergence between batch and flow methods.

Protocol 1: Standard Batch Hydrogenation

Scope: Laboratory scale (100 mg to 10 g).

Safety Level: High (Requires H

Materials

-

Substrate: Methyl 4-methyl-4-pentenoate (1.0 equiv).[1]

-

Catalyst: 10% Pd/C (Palladium on Carbon), typically 5-10 wt% loading relative to substrate.[1]

-

Recommendation: Use wet Pd/C (approx. 50% water content) to minimize ignition risk.

-

-

Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).

-

Note: MeOH provides faster rates due to higher H

solubility and polarity. EtOAc is preferred if transesterification is a concern (unlikely here) or to simplify workup.

-

-

Hydrogen Source: H

balloon (1 atm) or Hydrogenator (1-3 bar).

Experimental Procedure

-

Catalyst Loading: In a fume hood, weigh the Pd/C catalyst into a dry round-bottom flask.

-

Safety: If using dry Pd/C, add a small amount of inert solvent (e.g., toluene or EtOAc) before adding the flammable reaction solvent to wet the catalyst.

-

-

Solution Preparation: Dissolve the substrate in MeOH (0.1 – 0.2 M concentration).

-

Addition: Carefully add the substrate solution to the flask containing the catalyst.

-

Why? Adding catalyst to a solvent pool can generate static and ignite vapors. Always wet the catalyst first or add solution to catalyst under inert gas.

-

-

Purging (The Inert Cycle):

-

Seal the flask with a septum.[2]

-

Insert a needle connected to a vacuum/nitrogen manifold.

-

Evacuate the flask (carefully, do not boil solvent) and backfill with Nitrogen (x3 cycles).

-

-

Hydrogen Introduction:

-

Replace Nitrogen source with a Hydrogen balloon (double-balloon technique recommended for constant pressure).[1]

-

Purge the headspace with H

briefly (x3 cycles of vac/H

-

-

Reaction: Stir vigorously at Room Temperature (20-25°C).

-

Time: Typically 2–4 hours.

-

Monitoring: Check by TLC (stain with KMnO

or Iodine; UV may be weak) or GC-MS.[1] Look for disappearance of the alkene spot.

-

-

Workup (Filtration):

-

Once complete, purge the system with Nitrogen to remove excess H

. -

Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Rinse the pad with the reaction solvent.[3]

-

Safety: Do not let the filter cake dry out completely; Pd/C saturated with H

is pyrophoric.[4] Keep it damp with water after filtration and dispose of in a dedicated solid waste container.

-

-

Isolation (Critical Step):

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator).

-

CAUTION: The product (bp ~135°C) is volatile.

-

Settings: Bath temp < 30°C; Pressure > 40 mbar. Do not use high vacuum.

-

Verification: Verify solvent removal by NMR, but avoid prolonged pumping.[1]

-

Protocol 2: Continuous Flow Hydrogenation

Scope: Scale-up (>10 g), Process Development.

Benefits: Enhanced safety (minimal H

System Setup

-

Reactor: H-Cube® (ThalesNano) or standard packed-bed flow reactor.

-

Cartridge (CatCart): 10% Pd/C or 5% Pt/C (30mm or 70mm length).

-

Solvent: Methanol.

Operational Parameters

| Parameter | Setting | Rationale |

| Concentration | 0.1 – 0.5 M | Higher conc.[1] increases throughput but risks clogging if solubility limits are hit. |

| Flow Rate | 1.0 mL/min | Balances residence time with throughput. |

| Temperature | 25 – 40°C | Mild heat ensures rapid kinetics without isomerization. |

| Pressure (H | 10 – 20 bar | High pressure ensures saturation of the catalyst surface, preventing starvation and isomerization. |

| Mode | Full H | Ensures 100% conversion in single pass. |

Procedure

-

Equilibration: Flush the system with pure MeOH and stabilize T/P settings.

-

Processing: Switch the input valve to the substrate solution. Collect the output stream.

-

Analysis: Analyze the first 1 mL of eluent to ensure steady-state conversion.

-

Workup: The output is catalyst-free. Simply concentrate the solvent (observing volatility precautions).

Analytical Validation & Specifications

Expected NMR Data

-

Proton NMR (

H, CDCl-

Substrate: Shows vinylic protons at

4.6–4.8 ppm (multiplets) and a methyl singlet on the double bond ( -

Product: Vinylic signals disappear .

-

Diagnostic Signal: Appearance of a doublet at

~0.9 ppm (6H) corresponding to the isopropyl group (terminal gem-dimethyls). The methyl ester singlet remains at

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst Poisoning (S, N, or P traces) | Perform a charcoal wash of the substrate before reaction.[1] Increase catalyst loading to 10%. |

| Isomerization (Internal Alkene) | H | The catalyst is "starved" of H |

| Low Yield | Product Volatility | You evaporated the product! Use a Vigreux column for solvent removal or distill the solvent at atmospheric pressure if possible. |

| Unknown Impurity | Transesterification | If using EtOH as solvent, you may form the Ethyl ester. Stick to MeOH (matches the ester) or non-nucleophilic solvents like EtOAc. |

References

-

LookChem. Methyl 4-methylpentanoate Physical Properties and Safety Data. Source:

-

National Institutes of Health (NIH) - PubChem. Methyl 4-pentenoate (Analogous Substrate Data). Source:

-

Organic Chemistry Portal. Hydrogenation of Alkenes: Catalysts and Mechanisms. Source:[1]

-

ThalesNano. H-Cube® Continuous Flow Hydrogenation Applications. Source:

-

Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.[1] (Standard Reference Text).

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Olefin metathesis reactions using 4-Pentenoic acid 4-methyl- methyl ester

Executive Summary

Methyl 4-methyl-4-pentenoate (CAS: 53660-67-2) represents a distinct class of metathesis substrates characterized by a gem-disubstituted terminal olefin.[1][2] Unlike simple terminal alkenes, this steric environment classifies the substrate as a Type III olefin (slow-reacting) in the Grubbs selectivity model.[1]

This guide addresses the specific challenges of reacting this substrate: steric hindrance and hydride-induced isomerization .[1] While self-metathesis to form tetrasubstituted dimers is thermodynamically and kinetically difficult, this substrate is highly valuable for Cross-Metathesis (CM) to generate functionalized trisubstituted alkenes —a structural motif prevalent in terpenes and polyketide natural products.[1]

Strategic Analysis: The Substrate Challenge

The Steric Barrier

The methyl group at the C4 position creates significant steric bulk around the ruthenium alkylidene intermediate.

-

Implication: First-generation catalysts (e.g., Grubbs I) are generally ineffective.[1]

-

Solution: Usage of N-Heterocyclic Carbene (NHC) ligated catalysts (Grubbs II, Hoveyda-Grubbs II) is mandatory to drive the catalytic cycle.[1]

The Selectivity Model (Type III Behavior)

According to the Chatterjee-Grubbs classification:

-

Methyl 4-methyl-4-pentenoate (Type III): Slow homodimerization.[1]

-

Target Reaction: CM with a Type I olefin (rapid homodimerization) yields the desired trisubstituted product.

-

Stoichiometry: To drive conversion, the Type I partner is usually employed in excess (2–3 equivalents) to account for its rapid self-consumption (homodimerization), while the Type III substrate is the limiting reagent.

Catalyst Selection Guide

| Catalyst | Suitability | Mechanism Note |

| Grubbs Gen I | ⛔ Avoid | Phosphine dissociation is insufficient to overcome the steric barrier of the gem-dimethyl group.[1][2] |

| Grubbs Gen II | ✅ Recommended | High activity.[1][2][3][4] Excellent for forming trisubstituted alkenes.[1] susceptible to hydride formation (isomerization).[1] |

| Hoveyda-Grubbs II | ✅ Preferred | Phosphine-free.[1][2][5] Higher thermal stability allows for reflux conditions often needed for hindered substrates.[1] |

| Schrock (Mo) | ⚠️ Specialist | Highest activity for sterics, but extreme air/moisture sensitivity makes it less practical for routine scale-up.[1] |

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle specific to hindered substrates, highlighting the critical "Productive Cross" vs. "Non-Productive" pathways.

Figure 1: Catalytic cycle emphasizing the formation of trisubstituted alkenes and the risk of hydride-induced isomerization.[1]

Detailed Protocol: Cross-Metathesis Synthesis

Objective: Synthesis of a trisubstituted alkene via reaction of Methyl 4-methyl-4-pentenoate with a terminal olefin (e.g., 1-octene or allyl benzene).[1][2]

Pre-Reaction Checklist (Self-Validating System)

-

Purification: The ester substrate must be distilled or passed through a plug of basic alumina immediately before use to remove peroxides or stabilizers.[1][2]

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1][2] Degas by sparging with Argon for 15 minutes.[1] Oxygen is a catalyst poison.[1][2]

-

Glassware: Oven-dried, assembled under inert atmosphere.

Experimental Workflow

Reagents:

-

Methyl 4-methyl-4-pentenoate (1.0 equiv, Limiting Reagent)[1]

-

Terminal Olefin Partner (2.5 equiv)[1]

-

Additive: 1,4-Benzoquinone (10 mol%) — Critical for suppressing isomerization.[1][6]

Step-by-Step Procedure:

-

Setup: In a glovebox or under dual-manifold Schlenk lines, charge a round-bottom flask with the Additive (1,4-Benzoquinone) and the Catalyst .[1]

-

Solvation: Add degassed DCM (0.1 M concentration relative to the limiting reagent).

-

Note: Higher dilution (0.05 M) favors intramolecular reactions (RCM), while higher concentration (0.1–0.5 M) favors intermolecular Cross-Metathesis (CM).[1]

-

-

Substrate Addition: Add the Methyl 4-methyl-4-pentenoate and the Terminal Olefin Partner via syringe.[1]

-

Reflux: Fit the flask with a reflux condenser. Heat to mild reflux (40°C for DCM).

-

Monitoring: Monitor via TLC or GC-MS at 2 hours and 12 hours.

-

Expectation: The terminal olefin partner will form homodimers quickly.[1] These homodimers are secondary metathesis partners and will eventually convert to the desired cross-product, but this takes time.

-

-

Quenching: Once conversion plateaus, add Ethyl Vinyl Ether (excess) and stir for 30 minutes.

-

Purification: Concentrate in vacuo. Purify via silica gel chromatography. The polarity difference between the ester and the hydrocarbon olefin partner usually allows for easy separation.

Troubleshooting & Optimization Logic

Decision Tree for Low Yields

Figure 2: Troubleshooting logic for optimizing metathesis of hindered esters.

Key Optimization Parameters

-

Isomerization: If you observe the double bond migrating (e.g., forming an

-unsaturated ester), you must use an additive. 1,4-benzoquinone is standard, but tetrafluoro-1,4-benzoquinone is more potent for difficult cases.[1] -

E/Z Selectivity: CM of trisubstituted alkenes typically yields a mixture of E/Z isomers.[1][2] Thermodynamic control usually favors the E-isomer, but selectivity is often modest (e.g., 3:1 to 10:1).

References

-